
Commercial Availability, Synthesis, and
Applications of (2-Chlorophenyl)

(cyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest
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(cyclopropyl)methanol

CAS No.: 886860-48-6

Cat. No.: B2567851

Get Quote

Executive Summary
In modern drug discovery, the strategic introduction of steric bulk and lipophilicity is paramount

for optimizing target binding and metabolic stability. (2-Chlorophenyl)(cyclopropyl)methanol
is a highly versatile, halogenated secondary alcohol that serves as a critical building block in

medicinal chemistry. Featuring both an ortho-chlorinated aromatic ring and a conformationally

restricted cyclopropyl group, this intermediate is heavily utilized in the synthesis of

neuroprotective agents, specifically Kynurenine-3-monooxygenase (KMO) inhibitors.

This whitepaper provides an in-depth technical analysis of the compound’s physicochemical

profile, commercial supply chain dynamics, and field-proven synthetic methodologies, complete

with self-validating experimental protocols.
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Understanding the exact structural parameters of this intermediate is essential for predicting its

behavior in downstream cross-coupling or oxidation reactions. The quantitative data and

identifiers are summarized below for rapid comparative analysis.

Property Value

IUPAC Name (2-Chlorophenyl)(cyclopropyl)methanol

CAS Number 886860-48-6

Molecular Formula C10H11ClO

Molecular Weight 182.65 g/mol

SMILES String Clc1c(cccc1)C(O)C2CC2

Physical State Colorless to pale yellow liquid/solid

Typical Commercial Purity ≥95% (Validated via HPLC/GC)

Commercial Availability & Supply Chain Dynamics
Sourcing high-purity (2-Chlorophenyl)(cyclopropyl)methanol is critical, as trace impurities—

such as unreacted 2-chlorobenzaldehyde or homocoupled cyclopropyl byproducts—can

severely poison downstream transition-metal catalysts.

The global supply chain for this specific building block (CAS 886860-48-6) is supported by

several specialized chemical vendors. Authoritative suppliers include 1[1], 2[2], and3[3]. These

vendors typically provide the compound at >95% purity. Due to the presence of the secondary

alcohol, the compound must be stored sealed in a dry environment at 2-8°C to prevent slow

auto-oxidation or degradation.

Synthetic Methodology & Mechanistic Causality
The primary industrial and laboratory-scale route to (2-Chlorophenyl)(cyclopropyl)methanol
relies on a classic Grignard addition. The reaction involves the nucleophilic attack of

cyclopropylmagnesium bromide on the carbonyl carbon of 2-chlorobenzaldehyde.
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Workflow for the Grignard synthesis of (2-Chlorophenyl)(cyclopropyl)methanol.

Causality of Experimental Design
Solvent Selection (Anhydrous THF): Tetrahydrofuran (THF) is explicitly chosen over diethyl

ether because its oxygen lone pairs strongly coordinate with the magnesium center,

stabilizing the Grignard reagent. Absolute anhydrous conditions are non-negotiable; trace

water will rapidly protonate the Grignard reagent, yielding cyclopropane gas and rendering

the reagent inert.

Temperature Control (0°C): The nucleophilic addition is highly exothermic. Maintaining the

reaction at 0°C during addition prevents thermal degradation and suppresses side reactions,

such as the reduction of the aldehyde via β -hydride transfer (though less common with

cyclopropyl groups, thermal control remains critical for yield optimization).

Applications in Drug Development: KMO Inhibition
(2-Chlorophenyl)(cyclopropyl)methanol is highly valued for generating lipophilic

pharmacophores. A prominent application is its use as a precursor in the development of

Kynurenine-3-monooxygenase (KMO) inhibitors.

As documented in4[4], KMO is an enzyme in the tryptophan degradation pathway that

catalyzes the conversion of kynurenine to 3-hydroxykynurenine (3-HK). 3-HK degrades into

quinolinic acid (QUIN), an excitotoxic NMDA receptor agonist implicated in inflammatory

neurological disorders. By incorporating the halogenated cyclopropyl-phenyl motif derived from

this intermediate, researchers synthesize KMO inhibitors that block this pathway, shifting

metabolism toward the production of kynurenic acid (KYNA), a potent neuroprotectant[4].

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b2567851/docs?utm_src=pdf-body-img#commercial-availability-synthesis-and-applications-of-2-chlorophenyl-cyclopropyl-methanol
https://www.benchchem.com/product/b2567851/docs?utm_src=pdf-body#commercial-availability-synthesis-and-applications-of-2-chlorophenyl-cyclopropyl-methanol
https://www.benchchem.com/product/b2567851/docs?utm_src=pdf-body#commercial-availability-synthesis-and-applications-of-2-chlorophenyl-cyclopropyl-methanol
https://patents.google.com/patent/ES2629194T3/en
https://patents.google.com/patent/ES2629194T3/en
https://patents.google.com/patent/ES2629194T3/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2567851?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tryptophan

Kynurenine (KYN)

3-Hydroxykynurenine
(3-HK)

 Catalyzed by 

Kynurenic Acid (KYNA)
[Neuroprotective]

 Alternative Pathway 

Quinolinic Acid (QUIN)
[Excitotoxic]

KMO Enzyme

KMO Inhibitor
(Target-Derived)

 Inhibits 

Click to download full resolution via product page

Kynurenine pathway modulation via KMO inhibitors derived from the target compound.

Experimental Protocol: Self-Validating Synthesis
To ensure reproducibility and scientific integrity, the following step-by-step protocol incorporates

built-in In-Process Controls (IPCs) to create a self-validating experimental workflow.

Phase 1: Setup and Reagent Preparation

Flame-dry a 250 mL round-bottom flask under a continuous stream of argon to eliminate

surface moisture.

Dissolve 2-chlorobenzaldehyde (1.0 equivalent, 10 mmol) in 30 mL of anhydrous THF.
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Validation Check: Ensure the solution is perfectly clear. Any cloudiness indicates moisture

contamination.

Phase 2: Nucleophilic Addition 4. Cool the reaction flask to 0°C using an ice-water bath. 5. Add

cyclopropylmagnesium bromide (0.5 M in THF, 1.2 equivalents, 24 mL) dropwise over 30

minutes using a syringe pump. 6. Causality: Dropwise addition prevents localized heating,

ensuring the Grignard reagent reacts exclusively with the carbonyl rather than homocoupling.

7. Allow the reaction to slowly warm to room temperature and stir for 2 hours.

Phase 3: Quenching and Workup 8. Re-cool the flask to 0°C and quench the reaction slowly

with 20 mL of saturated aqueous NH4​Cl . 9. Causality: NH4​Cl provides a mildly acidic, buffered

environment to hydrolyze the magnesium alkoxide intermediate. Using a strong acid (e.g., HCl)

risks dehydrating the newly formed secondary alcohol into an alkene. 10. Extract the aqueous

layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over

anhydrous Na2​SO4​, and concentrate under reduced pressure.

Phase 4: Self-Validation & IPC 11. TLC Monitoring: Run a Thin Layer Chromatography (TLC)

plate using Hexanes:EtOAc (8:2).

Validation: The starting aldehyde is strongly UV-active and stains orange with 2,4-DNP. The
product alcohol is UV-active but specifically stains dark brown with KMnO4​, confirming the
presence of the oxidizable hydroxyl group.

NMR Confirmation: Purify via flash chromatography and validate the structure via 1H NMR (
CDCl3​).

Validation: Look for the distinct cyclopropyl methine/methylene multiplets between 0.3–0.6
ppm and the benzylic CH-OH proton appearing as a doublet/multiplet around 4.8 ppm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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